molecular formula C8H14N2 B13165383 (1R,2S)-2-aminocycloheptane-1-carbonitrile CAS No. 1258640-18-4

(1R,2S)-2-aminocycloheptane-1-carbonitrile

Katalognummer: B13165383
CAS-Nummer: 1258640-18-4
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: AVGTVOQLWAIQOG-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-aminocycloheptane-1-carbonitrile is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The compound features a seven-membered ring with an amino group and a nitrile group attached to the first and second carbon atoms, respectively. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-aminocycloheptane-1-carbonitrile typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the alkylation of glycine equivalents with electrophiles, followed by cyclization reactions. The reaction conditions often involve the use of chiral catalysts to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-aminocycloheptane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, primary amines, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-aminocycloheptane-1-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-2-Phenylcyclopropanaminium
  • (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
  • (1R,2S)-2-aminocyclopropanecarboxylic acid

Uniqueness

(1R,2S)-2-aminocycloheptane-1-carbonitrile is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to smaller ring systems. Its specific stereochemistry also contributes to its unique reactivity and interactions with other molecules .

Eigenschaften

CAS-Nummer

1258640-18-4

Molekularformel

C8H14N2

Molekulargewicht

138.21 g/mol

IUPAC-Name

(1R,2S)-2-aminocycloheptane-1-carbonitrile

InChI

InChI=1S/C8H14N2/c9-6-7-4-2-1-3-5-8(7)10/h7-8H,1-5,10H2/t7-,8-/m0/s1

InChI-Schlüssel

AVGTVOQLWAIQOG-YUMQZZPRSA-N

Isomerische SMILES

C1CC[C@H]([C@H](CC1)N)C#N

Kanonische SMILES

C1CCC(C(CC1)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.